molecular formula C6H8N4O3 B2685400 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one CAS No. 318517-42-9

1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B2685400
CAS No.: 318517-42-9
M. Wt: 184.155
InChI Key: KFXFQLBQFOHELA-UHFFFAOYSA-N
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Description

1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a methylamino group and a nitro group attached to the pyrazole ring, along with an ethanone moiety

Preparation Methods

The synthesis of 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 3-amino-4-nitropyrazole with methylamine under controlled conditions. The reaction typically takes place in a solvent such as ethanol or methanol, and the temperature is maintained at around 50-60°C. The resulting product is then purified through recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Reduction: The compound can undergo reduction reactions to form different derivatives. For example, the nitro group can be reduced to an amino group using reducing agents like sodium borohydride.

    Substitution: The methylamino group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include alkyl halides and acyl chlorides.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reduction of the nitro group yields 1-[3-(methylamino)-4-amino-1H-pyrazol-1-yl]ethan-1-one.

Scientific Research Applications

1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various pyrazole-based compounds, which are of interest for their potential biological activities.

    Biology: The compound is studied for its potential as a bioactive molecule, with research focusing on its interactions with biological targets.

    Medicine: It is investigated for its potential therapeutic applications, including its use as a precursor for the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials, such as dyes and pigments.

Mechanism of Action

The mechanism of action of 1-[3-(methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates, which can then interact with cellular components. The methylamino group may also play a role in the compound’s biological activity by facilitating interactions with enzymes and receptors.

Comparison with Similar Compounds

1-[3-(Methylamino)-4-nitro-1H-pyrazol-1-yl]ethan-1-one can be compared with other similar compounds, such as:

    1-[3-(Methylamino)-4-nitrophenyl]ethan-1-one: This compound has a similar structure but with a phenyl ring instead of a pyrazole ring. It exhibits different chemical and biological properties due to the presence of the phenyl ring.

    1-[3-(Methylamino)-4-nitro-1H-indol-1-yl]ethan-1-one: This compound contains an indole ring, which imparts unique properties compared to the pyrazole derivative.

Properties

IUPAC Name

1-[3-(methylamino)-4-nitropyrazol-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O3/c1-4(11)9-3-5(10(12)13)6(7-2)8-9/h3H,1-2H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFXFQLBQFOHELA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C=C(C(=N1)NC)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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